Argon

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

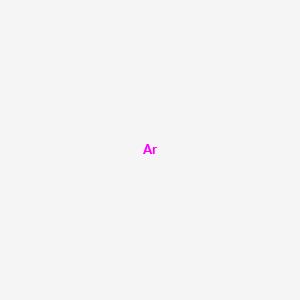

Argon is a chemical element with the symbol Ar and atomic number 18 . It is a noble gas, meaning it does not react with most other elements . This compound is colorless, odorless, and exhibits a lilac/violet glow when placed in an electric field . It is the third most abundant gas in the Earth’s atmosphere, making up 0.934% of the air we breathe .

Synthesis Analysis

This compound is produced industrially by the fractional distillation of liquid air . In a study, this compound plasma was used to synthesize metal nanoparticles of gold, silver, and copper . The process involved the reduction of cations using this compound plasma chemistry .Molecular Structure Analysis

This compound is a monoatomic gas, meaning it consists of single atoms . In its solid state, this compound forms a face-centered cubic structure . A study on the structural determination of this compound trimer revealed that rare gas clusters like this compound serve as excellent model systems to investigate structural properties at finite size .Physical and Chemical Properties Analysis

This compound is a colorless, odorless gas that is totally inert to other substances . It has a density of 1.784 g/L at standard conditions . This compound is neither flammable nor reactive . It has approximately the same solubility as oxygen and it is 2.5 times as soluble in water as nitrogen .科学的研究の応用

Welding Stainless Steels with Argon-CO2 Mixtures

This compound is used in the development of welding technology, particularly in welding stainless steels in mixtures with CO2. This method has been successfully implemented in the production of petrochemical apparatus, offering significant cost savings and technological advantages (Krasil'nikov et al., 1982).

This compound in Plasma Discharge Devices

This compound plays a critical role in plasma discharge devices for various applications, ranging from wavelength reference standards to controlled fusion experiments. Its use in electron beam ion traps (EBIT) has been essential for obtaining comprehensive data across different spectral ranges (Träbert, 2005).

This compound as a Diluent in Spark Ignition Engines

Research has shown that diluting intake air with this compound in spark ignition engines can reduce nitrogen oxides while improving engine performance. This application of this compound demonstrates its potential in enhancing the environmental and operational efficiency of engines (Moneib et al., 2009).

Chemical Compounds with this compound

This compound's chemical inertness has been challenged by the discovery of compounds like FArCCH and FArSiF3, which contain this compound-carbon and this compound-silicon bonds, respectively. These findings open possibilities for a new field of "this compound chemistry" (Cohen et al., 2003).

This compound as a Neuroprotectant

This compound has shown potential as a neuroprotective agent in medical research. It has been studied for its effectiveness in models of brain injury, showing positive neuroprotective behavior, which could lead to its use in medical applications (Nowrangi et al., 2014).

This compound in Geologic Processes

This compound isotopes play a crucial role in understanding geological processes. The behavior of radiogenic this compound isotopes, particularly in the context of K-Ar dating and this compound distribution within the Earth's crust, provides valuable insights into the temporal reconstruction of geological events (Strauch, 2010).

Biological Effect of this compound

Studies have revealed that this compound, despite its inert nature, exhibits biological effects on mammals. Its narcotic effect in diving operations and neuroprotective function in cerebral injury highlight its significant impact and potential for clinical application (Ye et al., 2013).

This compound in Sensor Technology for Spacecraft

The this compound sensor suite, equipped with visual cameras, flash LIDAR, and other electronics, has been developed for relative navigation during spacecraft operations. Its performance in simulated flight conditions demonstrates its capability in space technology (Galante et al., 2012).

Liquid this compound Scintillation in Neutrino and Dark Matter Experiments

Liquid this compound is extensively used in neutrino and dark matter experiments due to its scintillation properties. Researchon the emission properties and wavelength-shifting performance of liquid this compound enhances its effectiveness in detecting particle interactions, crucial for scientific investigations in these fields (Segreto, 2020); (Abraham et al., 2021).

This compound Plasma Coagulation in Medical Applications

This compound plasma coagulation, utilizing gas discharges in this compound, is increasingly used in electrosurgery and endoscopy. This technology highlights this compound's versatility and effectiveness in medical procedures (Raiser & Zenker, 2006).

Thermal Properties of this compound under Extreme Conditions

Understanding this compound's thermal properties under extreme pressure and temperature is essential for studying the thermal properties of other materials in similar conditions. This research is vital for advancements in material science and engineering (Dalton et al., 2011).

This compound as a Detector in Gas Chromatography

The unique ionization properties of this compound have been utilized to develop sensitive detectors for gas chromatography, demonstrating this compound's application in analytical chemistry for detecting trace amounts of organic compounds (Lovelock, 1958).

This compound in Neutrino Detector Technologies

Liquid this compound Time Projection Chambers (LArTPCs) are extensively used in neutrino sector experiments. These chambers leverage this compound's scintillation properties for high-resolution, three-dimensional particle reconstruction, playing a pivotal role in neutrino physics research (Majumdar & Mavrokoridis, 2021).

Historical Perspective: The Discovery of this compound

The discovery of this compound in 1895 by Rayleigh and Ramsay, using a sequence of experiments and data analysis, marks a significant milestone in scientific history, demonstrating the importance of methodical research and data interpretation in scientific discoveries (Spanos, 2010).

This compound in Medical Electrosurgery

The 'this compound-Leep' technique in electrosurgical excision procedures demonstrates this compound's utility in reducing smoke and thermal damage during cervical conization, offering a safer and cost-effective method in medical surgeries (Goudeli et al., 2019).

Calibration of Electric Field Induced Energy Level Shifts in this compound

Calibrating the electric fieldinduced energy level shifts in this compound is critical for measurements within various discharge regions. This calibration enhances the use of this compound in spectroscopic applications, especially in fields like microelectronics and lighting (Hebner, 2001).

作用機序

将来の方向性

Argon has potential future applications in various fields. For instance, the this compound Dark Matter (ArDM) Experiment aimed at measuring signals from Weakly Interacting Massive Particles (WIMPs), which may constitute the Dark Matter in the universe . Another research suggests using this compound instead of air as the working fluid in combustion engines, combined with hydrogen as fuel, to create a highly efficient machine that is emission-free and can help store green energy from solar and wind .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Argon is not possible as it is an element and cannot be synthesized through chemical reactions. It is a noble gas and exists naturally in the atmosphere.", "Starting Materials": [], "Reaction": [] } | |

CAS番号 |

1290046-39-7 |

分子式 |

Ar |

分子量 |

39.96238312 g/mol |

IUPAC名 |

argon-40 |

InChI |

InChI=1S/Ar/i1+0 |

InChIキー |

XKRFYHLGVUSROY-IGMARMGPSA-N |

異性体SMILES |

[40Ar] |

SMILES |

[Ar] |

正規SMILES |

[Ar] |

沸点 |

-185.847 °C -185.9 °C |

Color/Form |

Colorless monatomic gas |

密度 |

1.633 g/L Inert gas. Critical density: 535.7 kg/cu m Solid: density (triple point): 1623 kg/cu m; heat of fusion (triple point):1.191 kJ/mol, exists as face-centered cubic crystals at normal pressure |

melting_point |

-186.36 °C triple point (69 kPa) -189.4°C -189.2 °C |

物理的記述 |

Argon appears as a colorless odorless noncombustible gas. Heavier than air and can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket . If liquefied, contact of the very cold liquid with water may cause violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Contacts with water in a closed container may cause dangerous pressure to build. Argon, refrigerated liquid (cryogenic liquid) appears as a colorless noncombustible liquid. Heavier than air. Contact may cause frostbite. May cause asphyxiation by displacement of air. Prolonged exposure to fire or intense heat may cause the container to rupture violently and rocket. Liquid Colourless, odourless, non-flammable gas ODOURLESS COLOURLESS LIQUEFIED GAS. |

溶解性 |

Soluble in organic liquids Solubility of gas in water at 20 °C: 33.6 cu cm/kg water Argon is two and one half times as soluble in water as nitrogen, having about the same solubility as oxygen. Slightly soluble in water Solubility in water, ml/100ml at 20 °C: 3.4 |

蒸気密度 |

1.38 (Air = 1) Relative vapor density (air = 1): 1.66 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B3418728.png)